![molecular formula C16H26ClNO2 B4395447 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4395447.png)
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
Mechanism of Action
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 works by selectively blocking the β2-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking these receptors, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 inhibits the effects of β2-adrenergic agonists, such as adrenaline and noradrenaline, which are responsible for the activation of the sympathetic nervous system.
Biochemical and Physiological Effects:
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can inhibit the activation of β2-adrenergic receptors by various agonists, such as isoproterenol and salbutamol. In vivo studies have shown that 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 can block the bronchodilatory effects of β2-adrenergic agonists, such as salbutamol, in animal models of asthma. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to inhibit the lipolytic effects of β2-adrenergic agonists in adipose tissue.
Advantages and Limitations for Lab Experiments
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific investigation of β2-adrenergic receptor function without interference from other receptor subtypes. Additionally, 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is available in both in vitro and in vivo formulations, which allows for the investigation of β2-adrenergic receptor function in various experimental settings.
One limitation of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is that it is a relatively potent antagonist, which can lead to off-target effects at high concentrations. Additionally, the use of 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in in vivo experiments can be complicated by its relatively short half-life and rapid metabolism.
Future Directions
There are several future directions for research involving 1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity. Additionally, further research is needed to better understand the mechanisms underlying the bronchodilatory effects of β2-adrenergic agonists and the role of β2-adrenergic receptors in the pathophysiology of asthma. Finally, the development of more selective and longer-acting β2-adrenergic receptor antagonists may provide new opportunities for the treatment of various diseases and conditions.
Scientific Research Applications
1-(cyclohexylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is commonly used in in vitro and in vivo experiments to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, respiratory function, and metabolism.
properties
IUPAC Name |
1-(cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-5-6-10-16(13)19-12-15(18)11-17-14-8-3-2-4-9-14;/h5-7,10,14-15,17-18H,2-4,8-9,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEICUUTQZSEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNC2CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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